molecular formula C20H18N4O2 B13368310 N-(2-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)nicotinamide

N-(2-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)nicotinamide

Cat. No.: B13368310
M. Wt: 346.4 g/mol
InChI Key: CKILTOBLTSOPOP-UHFFFAOYSA-N
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Description

N-(2-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)nicotinamide is an organic compound that belongs to the class of aromatic anilides. This compound is characterized by the presence of a nicotinamide moiety linked to a substituted phenyl ring, which is further connected to a pyridinyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)nicotinamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)nicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)nicotinamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a nicotinamide moiety with a substituted phenyl and pyridinyl group sets it apart from other similar compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-[2-methyl-3-[(4-methylpyridin-2-yl)carbamoyl]phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H18N4O2/c1-13-8-10-22-18(11-13)24-20(26)16-6-3-7-17(14(16)2)23-19(25)15-5-4-9-21-12-15/h3-12H,1-2H3,(H,23,25)(H,22,24,26)

InChI Key

CKILTOBLTSOPOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(C(=CC=C2)NC(=O)C3=CN=CC=C3)C

Origin of Product

United States

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